1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorophenyl group and two methoxy groups attached to the isoquinoline core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups. Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are commonly used.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted isoquinolines and quinolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of various fine chemicals and intermediates for the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory pathways or as a ligand for receptors implicated in cancer cell proliferation .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares the chlorophenyl group but differs in the core structure, leading to different chemical properties and applications.
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine: Another compound with a chlorophenyl group, but with a triazole core, which imparts distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFLAMHIMULAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400654 | |
Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55507-15-8 | |
Record name | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exert its anticonvulsant effects?
A: This compound acts as a non-competitive antagonist of AMPA receptors (AMPARs) []. AMPARs are glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system. Overactivation of these receptors contributes to epileptogenesis and neuronal damage. By blocking AMPARs, this compound helps to dampen excessive neuronal excitation, thus providing anticonvulsant effects.
Q2: What is the relationship between the structure of this compound and its anticonvulsant activity?
A: Researchers have investigated the Structure-Activity Relationship (SAR) of this compound and related compounds []. They developed a 3D ligand-based pharmacophore model that identified key structural features for AMPAR antagonism and anticonvulsant activity. This model facilitated the exploration of structural modifications to the compound, leading to the identification of other potential anticonvulsant agents, such as the trans isomer of 2-(4-chlorobenzyl)-3-(4methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735). This research highlights the importance of SAR studies in drug discovery for optimizing compound structures for desired pharmacological activities.
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